

What is the function of hCAIX-IN-15?

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An In-Depth Technical Guide to the Function of the Carbonic Anhydrase IX Inhibitor U-104 (SLC-0111)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in a variety of solid tumors and is a key regulator of tumor pH. Its expression is induced by hypoxia and is associated with poor prognosis and resistance to therapy. U-104, also known as SLC-0111, is a potent and selective small-molecule inhibitor of CAIX and the related isoform CAXII. This document provides a comprehensive overview of the function, mechanism of action, and experimental data related to U-104, serving as a technical guide for researchers in oncology and drug development.

Introduction to hCAIX as a Therapeutic Target

Human carbonic anhydrase IX (hCAIX) is a zinc-containing metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In the tumor microenvironment, which is often hypoxic, the upregulation of hCAIX plays a crucial role in pH regulation.[1][2] By converting CO2 to H+ and HCO3- extracellularly, hCAIX contributes to the acidification of the tumor microenvironment while maintaining a more alkaline intracellular pH, which is favorable for tumor cell survival, proliferation, and invasion.[1][2] The restricted expression of hCAIX in normal tissues makes it an attractive and specific target for cancer therapy.[3]



U-104 (SLC-0111): A Potent and Selective hCAIX Inhibitor

U-104 (SLC-0111) is a ureido-substituted benzenesulfonamide that has been identified as a potent and selective inhibitor of the tumor-associated carbonic anhydrases IX and XII.[4][5][6] Its chemical formula is $C_{13}H_{12}FN_3O_3S$.[6][7]

Data Presentation: Inhibitory Activity and Selectivity

U-104 demonstrates significant selectivity for the tumor-associated isoforms hCAIX and hCAXII over the cytosolic isoforms hCAI and hCAII, which are considered off-targets.[4][6] This selectivity is crucial for minimizing potential side effects.

Isoform	Ki (nM)	Reference
hCAIX	45.1	[4][5]
hCAXII	4.5	[4][5]
hCAI	5080	[4][6]
hCAII	9640	[4][6]

Mechanism of Action

U-104 functions as a competitive inhibitor at the active site of carbonic anhydrase. The sulfonamide moiety of U-104 coordinates with the zinc ion in the enzyme's active site, preventing the binding of its natural substrate, carbon dioxide.

Signaling Pathway and Cellular Consequences of hCAIX Inhibition

The inhibition of hCAIX by U-104 disrupts the pH regulatory mechanism of tumor cells. This leads to an increase in intracellular acidity and a decrease in extracellular acidity.[1][8] The consequences of this disruption include:

 Reduced Cell Growth and Proliferation: The altered intracellular pH can hamper cellular processes, leading to reduced growth.[1]

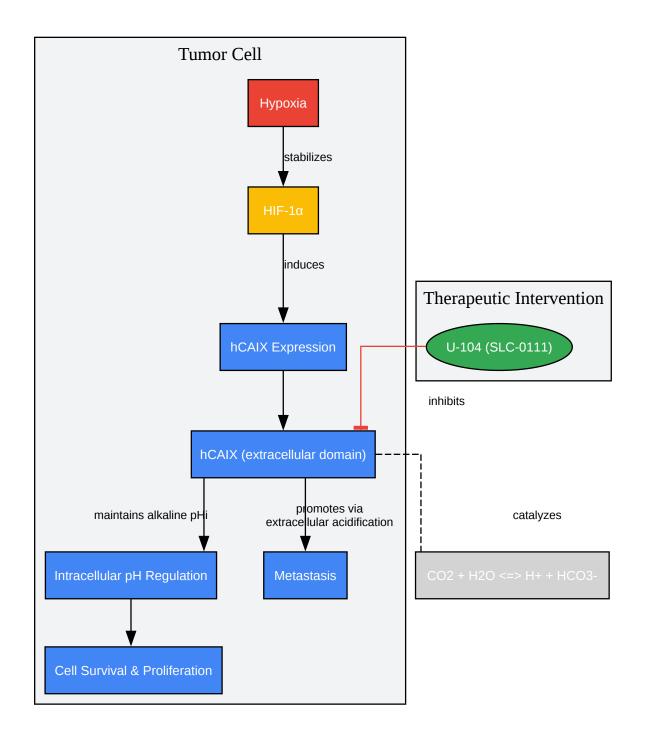
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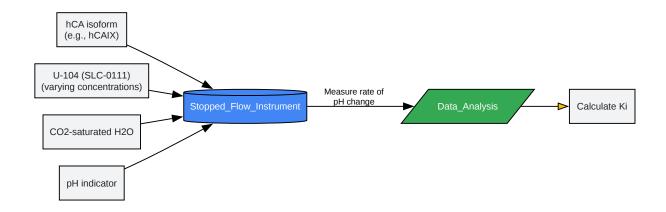


- Induction of Apoptosis: Intracellular acidification is a trigger for programmed cell death.[1][8]
- Inhibition of Metastasis: A less acidic extracellular environment can reduce the invasive and migratory potential of tumor cells.[4]









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